![molecular formula C22H26N2O6S B6498950 1-(4-{4-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 946315-83-9](/img/structure/B6498950.png)
1-(4-{4-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperazin-1-yl}phenyl)ethan-1-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a piperazine, and a ketone . The benzodioxole group is a heterocyclic compound containing a methylenedioxy functional group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . The ketone group is a functional group characterized by the presence of a carbonyl group, in which the carbon atom is covalently bonded to an oxygen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzodioxole can be synthesized from catechol with disubstituted halomethanes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole group would contribute a six-membered aromatic ring, the piperazine would contribute a six-membered ring with two nitrogen atoms, and the ketone would contribute a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For instance, the benzodioxole group might undergo electrophilic aromatic substitution reactions, and the piperazine could potentially undergo reactions with electrophiles due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For instance, the presence of the benzodioxole and piperazine groups could influence its solubility, boiling point, and melting point .properties
IUPAC Name |
1-[4-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-17(25)18-3-5-19(6-4-18)23-9-11-24(12-10-23)31(26,27)14-2-13-28-20-7-8-21-22(15-20)30-16-29-21/h3-8,15H,2,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGKFLVMHNDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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